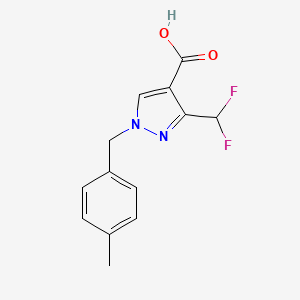

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methylbenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The difluoromethyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired effects .

Comparison with Similar Compounds

- 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol

- Benzoic acid, 4-methyl-

- 3-fluoro-4-((4-methylbenzyl)oxy)benzoic acid

Comparison: Compared to similar compounds, 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl and pyrazole groupsThe difluoromethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems .

Biological Activity

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. It has garnered attention for its biological activity, particularly as a fungicide due to its role as a succinate dehydrogenase inhibitor (SDHI). This article delves into the biological activity of this compound, highlighting its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with difluoromethyl and 4-methylbenzyl substituents, contributing to its unique biological properties. The molecular formula is C9H8F2N2O2 with a molecular weight of 202.17 g/mol. Its structure is crucial for its interaction with biological targets, particularly in inhibiting succinate dehydrogenase.

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungi, leading to their growth inhibition and eventual death.

In Vitro Studies

A series of studies have evaluated the antifungal activity of various derivatives of this compound against several phytopathogenic fungi. Notably, a study demonstrated that certain amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity compared to traditional fungicides like boscalid. The most potent derivative was identified as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), which showed higher efficacy against seven tested fungal species, including Alternaria and Fusarium .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that modifications in the side chains significantly affect the biological activity of the pyrazole derivatives. For instance, the introduction of bulky groups or halogens can enhance binding affinity to the active site of SDH, thereby increasing antifungal potency. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed using CoMFA (Comparative Molecular Field Analysis), which provided insights into how structural changes correlate with biological activity .

Case Study 1: Efficacy Against Septoria Leaf Blotch

In field trials, formulations containing this compound demonstrated substantial control over Zymoseptoria tritici, the pathogen responsible for septoria leaf blotch in wheat. These results highlight the compound's potential as an effective tool in integrated pest management strategies .

Case Study 2: Resistance Management

The use of this compound in agricultural settings also contributes to resistance management strategies against fungal pathogens. By targeting SDH, it offers an alternative mode of action compared to existing fungicides, which can help mitigate the development of resistance among fungal populations .

Synthesis and Commercial Applications

The synthesis of this compound has been optimized for large-scale production, making it commercially viable as an intermediate for various fungicides. Its derivatives are incorporated into several marketed products that target a broad spectrum of fungal diseases in crops .

Properties

Molecular Formula |

C13H12F2N2O2 |

|---|---|

Molecular Weight |

266.24 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C13H12F2N2O2/c1-8-2-4-9(5-3-8)6-17-7-10(13(18)19)11(16-17)12(14)15/h2-5,7,12H,6H2,1H3,(H,18,19) |

InChI Key |

MXTQPCZDBSDQJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.